3,4-DI-Tert-butoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DI-Tert-butoxyphenol is an organic compound characterized by the presence of two tert-butoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DI-Tert-butoxyphenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Phenol and tert-butyl alcohol.
Catalyst: Acid catalyst (e.g., sulfuric acid or hydrochloric acid).
Reaction Conditions: Elevated temperatures (around 100-150°C) and the use of a solvent (e.g., toluene or xylene).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-DI-Tert-butoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine or bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the phenol ring.
Scientific Research Applications
3,4-DI-Tert-butoxyphenol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds.
Biology: In biological research, this compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an antioxidant and its ability to modulate biological pathways.
Industry: In industrial applications, this compound is used as an intermediate in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 3,4-DI-Tert-butoxyphenol involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals and preventing oxidative damage. Additionally, this compound can modulate signaling pathways involved in inflammation and cell survival, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2,4-DI-Tert-butylphenol: Similar in structure but with tert-butyl groups at different positions.
4-Tert-butylphenol: Contains a single tert-butyl group attached to the phenol ring.
2,6-DI-Tert-butylphenol: Another compound with tert-butyl groups at different positions on the phenol ring.
Uniqueness
3,4-DI-Tert-butoxyphenol is unique due to the specific positioning of its tert-butoxy groups, which can influence its chemical reactivity and biological activity. The presence of two tert-butoxy groups enhances its steric hindrance and electron-donating properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H22O3 |
---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
3,4-bis[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H22O3/c1-13(2,3)16-11-8-7-10(15)9-12(11)17-14(4,5)6/h7-9,15H,1-6H3 |
InChI Key |
WWHWKQMDCWGYKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.